molecular formula C20H15F4NO2 B15030733 3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid

3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid

Cat. No.: B15030733
M. Wt: 377.3 g/mol
InChI Key: WUILMWNSCHQQMI-UHFFFAOYSA-N
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Description

3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features both fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and biological properties of the molecules they are part of The compound’s structure includes a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

The synthesis of 3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluorine and trifluoromethyl groups. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl groups. The reaction conditions often require the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated aromatic compounds and derivatives of the pyrrole ring.

Scientific Research Applications

3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and protein-ligand binding due to the unique electronic properties of fluorine.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism by which 3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, altering their activity. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other fluorinated aromatic compounds and pyrrole derivatives. For example:

    3-(4-Fluorophenyl)propionic acid: This compound shares the fluorophenyl group but lacks the trifluoromethyl group and pyrrole ring, making it less versatile in certain applications.

    Trifluoromethylphenylboronic acid: This compound contains the trifluoromethyl group but lacks the pyrrole ring and propanoic acid moiety, limiting its biological activity.

    Indole derivatives: These compounds have a similar aromatic heterocyclic structure but differ in their specific functional groups and biological activities.

The uniqueness of 3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID lies in its combination of fluorine and trifluoromethyl groups with the pyrrole ring, providing a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C20H15F4NO2

Molecular Weight

377.3 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H15F4NO2/c21-15-6-4-13(5-7-15)18-10-8-16(9-11-19(26)27)25(18)17-3-1-2-14(12-17)20(22,23)24/h1-8,10,12H,9,11H2,(H,26,27)

InChI Key

WUILMWNSCHQQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C(F)(F)F

Origin of Product

United States

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